molecular formula C12H11N3 B2860987 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile CAS No. 1226419-40-4

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile

Cat. No.: B2860987
CAS No.: 1226419-40-4
M. Wt: 197.241
InChI Key: CJRNEVZEOWUCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes . This suggests that the compound may have a short half-life and its bioavailability may be influenced by factors such as metabolism rate and the presence of transport proteins.

Result of Action

Similar compounds have been found to exhibit anti-proliferative activity against certain cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile typically involves the reaction of 5-methyl-1-phenylpyrazole with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by the addition of 5-methyl-1-phenylpyrazole . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization or chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and as a potential lead compound for drug development.

    Medicine: Research explores its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the development of new materials, such as polymers and advanced composites.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-1-phenylpyrazol-3-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.

    2-(5-Methyl-1-phenylpyrazol-3-yl)amine: Contains an amine group instead of a nitrile group.

    2-(5-Methyl-1-phenylpyrazol-3-yl)carboxylic acid: Features a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

2-(5-methyl-1-phenylpyrazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-10-9-11(7-8-13)14-15(10)12-5-3-2-4-6-12/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRNEVZEOWUCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.